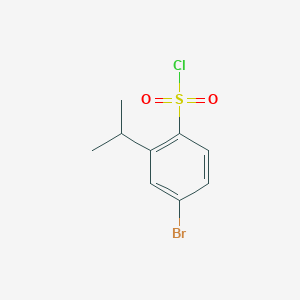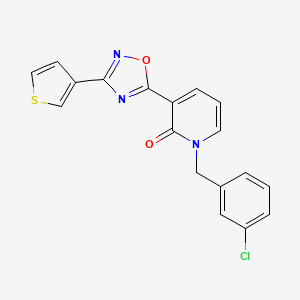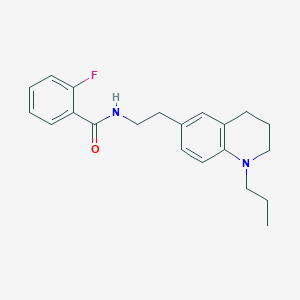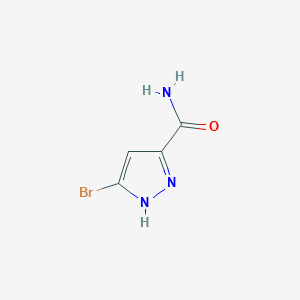
5-Bromo-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1H-pyrazole-3-carboxamide: is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 5-position and a carboxamide group at the 3-position of the pyrazole ring. It is a white to light yellow solid and is used in various chemical and pharmaceutical applications.
Mécanisme D'action
Target of Action
It’s worth noting that pyrazole derivatives, which include 5-bromo-1h-pyrazole-3-carboxamide, have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, 4-Bromopyrazole has been reported to inhibit oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may interact with multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with pyrazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-pyrazole-3-carboxamide typically involves the bromination of 1H-pyrazole-3-carboxamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Bromo-1H-pyrazole-3-carboxamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 5-azido-1H-pyrazole-3-carboxamide or 5-thiocyanato-1H-pyrazole-3-carboxamide can be formed.
Oxidation Products: Oxidation can lead to the formation of 5-bromo-1H-pyrazole-3-carboxylic acid.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-1H-pyrazole-3-carboxamide is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. It can be incorporated into molecular probes to investigate biological pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used as a scaffold for designing inhibitors of specific enzymes or receptors involved in diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It can also be employed in the synthesis of specialty chemicals and advanced materials.
Comparaison Avec Des Composés Similaires
5-Chloro-1H-pyrazole-3-carboxamide: Similar structure with a chlorine atom instead of bromine.
5-Fluoro-1H-pyrazole-3-carboxamide: Contains a fluorine atom at the 5-position.
1H-Pyrazole-3-carboxamide: Lacks the halogen substituent at the 5-position.
Uniqueness: 5-Bromo-1H-pyrazole-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the bromine substituent can be selectively replaced by other functional groups, providing versatility in chemical synthesis.
Propriétés
IUPAC Name |
5-bromo-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c5-3-1-2(4(6)9)7-8-3/h1H,(H2,6,9)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKMUFGBINIIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2900023.png)
![(4-bromophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2900024.png)
![6-(4-fluorobenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2900025.png)
![1-(4-bromophenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2900026.png)
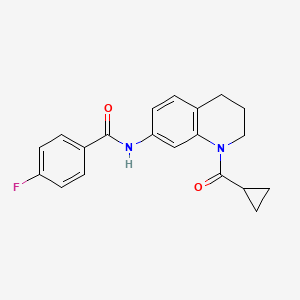
![5-amino-N-(3-fluoro-4-methylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2900031.png)
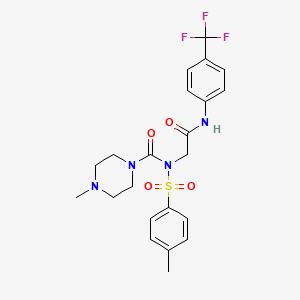
![N-(3-chloro-4-methylphenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2900035.png)
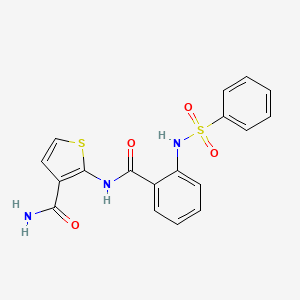
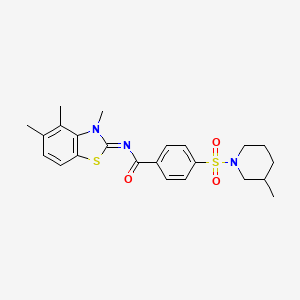
![13-chloro-5-(5-chloro-2-fluorobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2900040.png)
